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Abstract
Aglain C, a member of the rocaglate (or flavagline) family of natural products, has emerged as

a molecule of significant interest in medicinal chemistry and drug discovery. Isolated from

plants of the Aglaia genus, this complex cyclopenta[b]benzofuran derivative exhibits potent

biological activities, primarily attributed to its unique mechanism of action as a specific inhibitor

of the eukaryotic initiation factor 4A (eIF4A). This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and known biological activities

of Aglain C. Detailed experimental protocols for relevant assays are provided, and key

signaling pathways are visualized to facilitate a deeper understanding of its molecular

interactions and therapeutic potential.

Chemical Structure and Identifiers
Aglain C is a structurally intricate natural product characterized by a cyclopenta[b]benzofuran

core, a common feature among rocaglates.

Table 1: Chemical Identifiers for Aglain C[1]
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Identifier Value

IUPAC Name

(2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-

dihydroxy-3,5-dimethoxy-9-(4-

methoxyphenyl)-10-phenyl-8-

oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-

carbonyl]pyrrolidin-2-yl]-2-methylbutanamide

SMILES

CC--INVALID-LINK--

C(=O)N[C@@H]1CCCN1C(=O)[C@@H]2--

INVALID-LINK--

C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC">

C@HC6=CC=CC=C6

Molecular Formula C₃₆H₄₂N₂O₈

CAS Number 177468-85-8

Physicochemical Properties
The physicochemical properties of Aglain C are crucial for its handling, formulation, and

pharmacokinetic profiling.

Table 2: Physicochemical Properties of Aglain C
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Property Value Source

Molecular Weight 630.7 g/mol PubChem[1]

Melting Point 180 °C
Shanghai Bangjing Industrial

Co., Ltd.

XLogP3 4.2 PubChem[1]

Hydrogen Bond Donors 3 PubChem[1]

Hydrogen Bond Acceptors 9 PubChem[1]

Rotatable Bond Count 7 PubChem[1]

Solubility

Data not available in searched

literature. General rocaglates

are soluble in organic solvents

like DMSO, methanol, and

chloroform.

Biological Activity and Mechanism of Action
Aglain C's biological significance stems from its potent activity as an inhibitor of protein

synthesis, a hallmark of the rocaglate family. This activity underpins its promising anticancer

and potential antiviral properties.

Inhibition of Cap-Dependent Translation
The primary molecular target of Aglain C is the eukaryotic initiation factor 4A (eIF4A), a DEAD-

box RNA helicase. eIF4A is a critical component of the eIF4F complex, which is essential for

the initiation of cap-dependent translation, the process by which the majority of eukaryotic

mRNAs are translated into proteins.

The mechanism of action involves Aglain C acting as a "molecular clamp," stabilizing the

interaction between eIF4A and polypurine-rich sequences in the 5' untranslated regions (UTRs)

of mRNAs. This clamping action has several downstream consequences:

Inhibition of Ribosome Scanning: The stabilized eIF4A-RNA complex creates a steric block

that impedes the scanning of the 43S pre-initiation complex along the mRNA to locate the
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start codon.

Sequestration of eIF4A: By locking eIF4A onto specific mRNAs, Aglain C effectively reduces

the pool of available eIF4A for the translation of other transcripts, leading to a broader

inhibition of protein synthesis.

This targeted disruption of translation initiation preferentially affects the synthesis of proteins

with highly structured 5' UTRs and those that are rapidly turned over, many of which are

oncoproteins crucial for cancer cell proliferation and survival.

Cap-Dependent Translation Initiation
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Mechanism of translation inhibition by Aglain C.

Anticancer Activity
The dysregulation of protein synthesis is a hallmark of cancer, making the translation

machinery an attractive therapeutic target. By inhibiting eIF4A, Aglain C can selectively

suppress the translation of oncoproteins that drive tumor growth and survival. While specific

IC₅₀ values for Aglain C against a broad panel of cancer cell lines are not readily available in

the public domain, studies on other rocaglates have demonstrated potent cytotoxic effects in
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the nanomolar range against various cancer types. Research on compounds isolated from

Aglaia argentea has shown cytotoxic activity against P-388 murine leukemia cells, though

specific data for Aglain C was not provided.[2][3][4][5][6]

Antiviral Activity
The replication of many viruses is heavily dependent on the host cell's translation machinery.

By inhibiting host protein synthesis, rocaglates like Aglain C can indirectly inhibit viral

replication. This has been demonstrated for other members of the rocaglate family against a

range of viruses, including Hepatitis C Virus (HCV).[7][8] The mechanism is thought to involve

the inhibition of the translation of both viral and essential host proteins required for the viral life

cycle. Specific EC₅₀ values for Aglain C against different viruses are a subject for further

investigation.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

Aglain C and other rocaglates.

Isolation of Rocaglates from Aglaia Species (General
Protocol)
While a specific protocol for Aglain C is not detailed in the available literature, a general

procedure for isolating rocaglates from Aglaia species can be adapted.

Extraction:

Air-dried and powdered plant material (e.g., leaves, twigs, or bark) of an Aglaia species is

extracted exhaustively with methanol (MeOH) at room temperature.

The crude MeOH extract is concentrated under reduced pressure.

Partitioning:

The concentrated extract is suspended in water and sequentially partitioned with solvents

of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
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Chromatography:

The EtOAc fraction, which typically contains the rocaglates, is subjected to column

chromatography on silica gel.

Elution is performed with a gradient of n-hexane and EtOAc.

Fractions are collected and monitored by thin-layer chromatography (TLC).

Fractions containing compounds with similar TLC profiles are combined.

Purification:

Further purification of the combined fractions is achieved through repeated column

chromatography on silica gel and/or Sephadex LH-20.

Final purification is often performed by preparative high-performance liquid

chromatography (HPLC) to yield pure compounds like Aglain C.

Structure Elucidation:

The structure of the isolated compound is determined using spectroscopic methods,

including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass

spectrometry (HRMS).
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General workflow for the isolation of rocaglates.

Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of Aglain C on cancer cell lines.
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Cell Seeding:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Compound Treatment:

Treat the cells with various concentrations of Aglain C (typically in a serial dilution) and a

vehicle control (e.g., DMSO).

Incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition:

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well to a final concentration of 0.5 mg/mL.

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple

formazan crystals.

Solubilization:

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to

dissolve the formazan crystals.

Absorbance Measurement:

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Translation Assay
This assay directly measures the inhibitory effect of Aglain C on protein synthesis.

Reaction Setup:
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Prepare a reaction mixture containing rabbit reticulocyte lysate or a human cell-free

extract, an amino acid mixture, and an energy source (ATP/GTP).

Add a reporter mRNA (e.g., luciferase mRNA) to the mixture.

Inhibitor Addition:

Add different concentrations of Aglain C or a vehicle control to the reaction mixtures.

Incubation:

Incubate the reactions at 30°C for 60-90 minutes to allow for translation to occur.

Detection:

Measure the activity of the newly synthesized reporter protein (e.g., luciferase activity

using a luminometer).

Analysis:

Determine the concentration-dependent inhibition of translation and calculate the IC₅₀

value.[9][10][11][12]

Fluorescence Polarization (FP) Assay for eIF4A
Clamping
This assay quantifies the ability of Aglain C to stabilize the eIF4A-RNA complex.[11][13][14]

Reaction Components:

Recombinant human eIF4A protein.

A short, fluorescently labeled (e.g., with FAM) polypurine RNA oligonucleotide (e.g.,

(AG)₈).

Aglain C at various concentrations.
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A non-hydrolyzable ATP analog (e.g., AMP-PNP) to lock eIF4A in an RNA-binding

competent state.

Assay Procedure:

In a microplate, combine the eIF4A protein, fluorescently labeled RNA, and AMP-PNP in a

suitable buffer.

Add Aglain C or a vehicle control.

Incubate at room temperature to allow complex formation to reach equilibrium.

Measurement:

Measure the fluorescence polarization using a plate reader. An increase in polarization

indicates the formation of a larger molecular complex, i.e., the clamping of eIF4A to the

RNA by Aglain C.

Data Analysis:

Plot the change in fluorescence polarization as a function of Aglain C concentration to

determine the EC₅₀ for the clamping activity.

Signaling Pathways
The primary signaling pathway affected by Aglain C is the translation initiation pathway. By

inhibiting eIF4A, Aglain C disrupts the function of the eIF4F complex, which is a convergence

point for several major oncogenic signaling pathways, including the PI3K/Akt/mTOR and

Ras/MEK/ERK pathways. These pathways, when activated in cancer, promote cell growth and

proliferation, in part by upregulating cap-dependent translation.
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Aglain C targets a key convergence point of oncogenic signaling.
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Conclusion
Aglain C is a potent bioactive natural product with a well-defined mechanism of action

targeting a fundamental process in eukaryotic cells. Its ability to inhibit cap-dependent

translation by clamping the RNA helicase eIF4A makes it a valuable tool for cancer research

and a promising lead compound for the development of novel anticancer and antiviral

therapies. Further research is warranted to fully elucidate its therapeutic potential, including

detailed structure-activity relationship studies, in vivo efficacy, and safety profiling. The

experimental protocols and pathway diagrams provided in this guide serve as a foundational

resource for researchers embarking on the study of this fascinating molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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